

Technical Guide: Oxibendazole-d7 (CAS No. 1173019-44-7)

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Compound of Interest

Compound Name: Oxibendazole-d7

Cat. No.: B580243

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Oxibendazole-d7**, a deuterated analog of the broad-spectrum anthelmintic, Oxibendazole. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, analytical methods, and mechanism of action.

Introduction

Oxibendazole is a benzimidazole carbamate anthelmintic agent used in veterinary medicine to treat infections caused by gastrointestinal nematodes.[1] **Oxibendazole-d7**, with the CAS number 1173019-44-7, is its stable isotope-labeled counterpart. The incorporation of seven deuterium atoms on the propoxy group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[2][3] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Physicochemical Properties

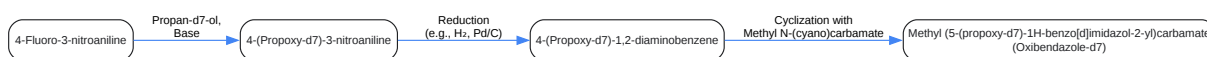
The general properties of **Oxibendazole-d7** are summarized in the table below. Data for the non-deuterated form, Oxibendazole, is also provided for comparison.

Property	Oxibendazole-d7	Oxibendazole
CAS Number	1173019-44-7[2][3][4]	20559-55-1[5][6]
Molecular Formula	C ₁₂ H ₈ D ₇ N ₃ O ₃ [2][4]	C ₁₂ H ₁₅ N ₃ O ₃ [5][6]
Molecular Weight	256.31 g/mol [2][4]	249.27 g/mol [6]
IUPAC Name	Methyl (5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamate[4]	Methyl (5-propoxy-1H-benzo[d]imidazol-2-yl)carbamate[5]
Synonyms	Anthelcide EQ-d7; Equitac-d7[4]	Anthelcide EQ; Equitac; SKF-30310[6]
Appearance	White to off-white solid	White or almost white crystalline powder[6]
Purity (by HPLC)	≥98% (typical)[4]	≥98%[6]
Solubility	Soluble in methanol and other organic solvents	Insoluble in water; Soluble in acetic acid and formic acid[6]
Storage	2-8°C, protected from light[4]	Ambient temperature[6]

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **Oxibendazole-d7** is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from the general synthesis of benzimidazole carbamates and the synthesis of other deuterated benzimidazoles, such as deuterated albendazole.[7][8] The synthesis would likely involve the use of a deuterated propanol or propyl halide to introduce the d7-propoxy group.

A potential synthetic workflow is outlined below:



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Caption: Plausible synthetic route for **Oxibendazole-d7**.

Analytical Applications and Experimental Protocols

Oxibendazole-d7 is primarily used as an internal standard for the quantification of Oxibendazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Quantification of Oxibendazole in Milk using QuEChERS and UPLC-MS/MS

This protocol is adapted from established methods for the analysis of benzimidazoles in milk.[2]

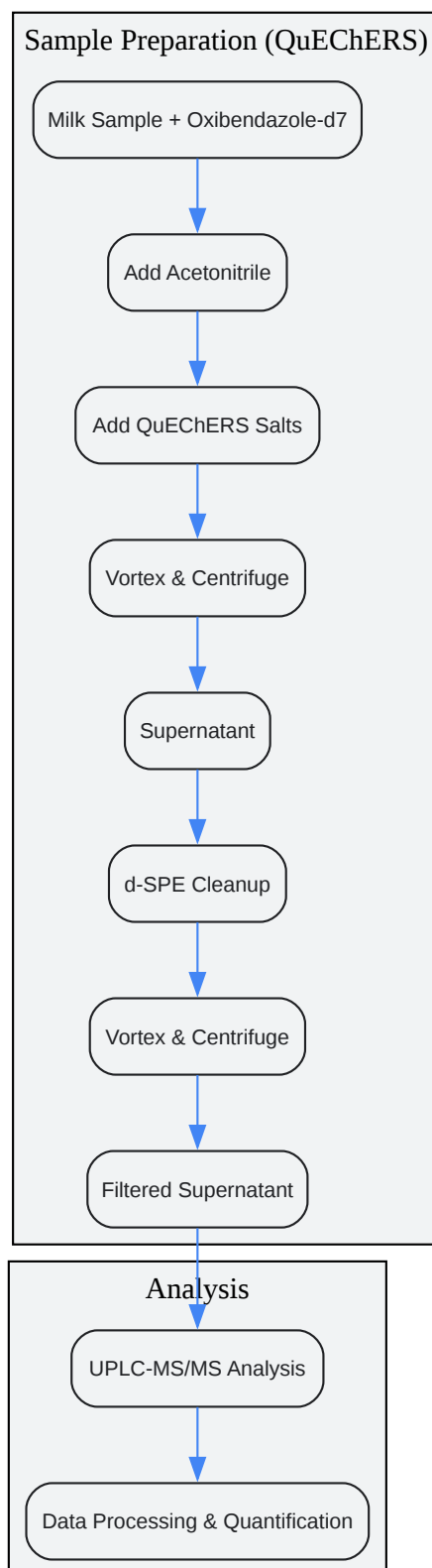
4.1.1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

- To a 10 mL milk sample in a 50 mL centrifuge tube, add a known concentration of **Oxibendazole-d7** internal standard.
- Add 10 mL of acetonitrile.
- Vortex vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at 5000 x g for 5 minutes.
- Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).
- Vortex for 30 seconds and centrifuge at 5000 x g for 5 minutes.
- Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.

4.1.2. UPLC-MS/MS Analysis

Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized for separation (e.g., start with 95% A, ramp to 5% A)
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Oxibendazole:m/z 250.1 → 218.1 (quantifier), 250.1 → 176.1 (qualifier) [9] Oxibendazole- d7:m/z 257.1 → 225.1 (predicted)

Note: MRM transitions for **Oxibendazole-d7** should be optimized empirically.



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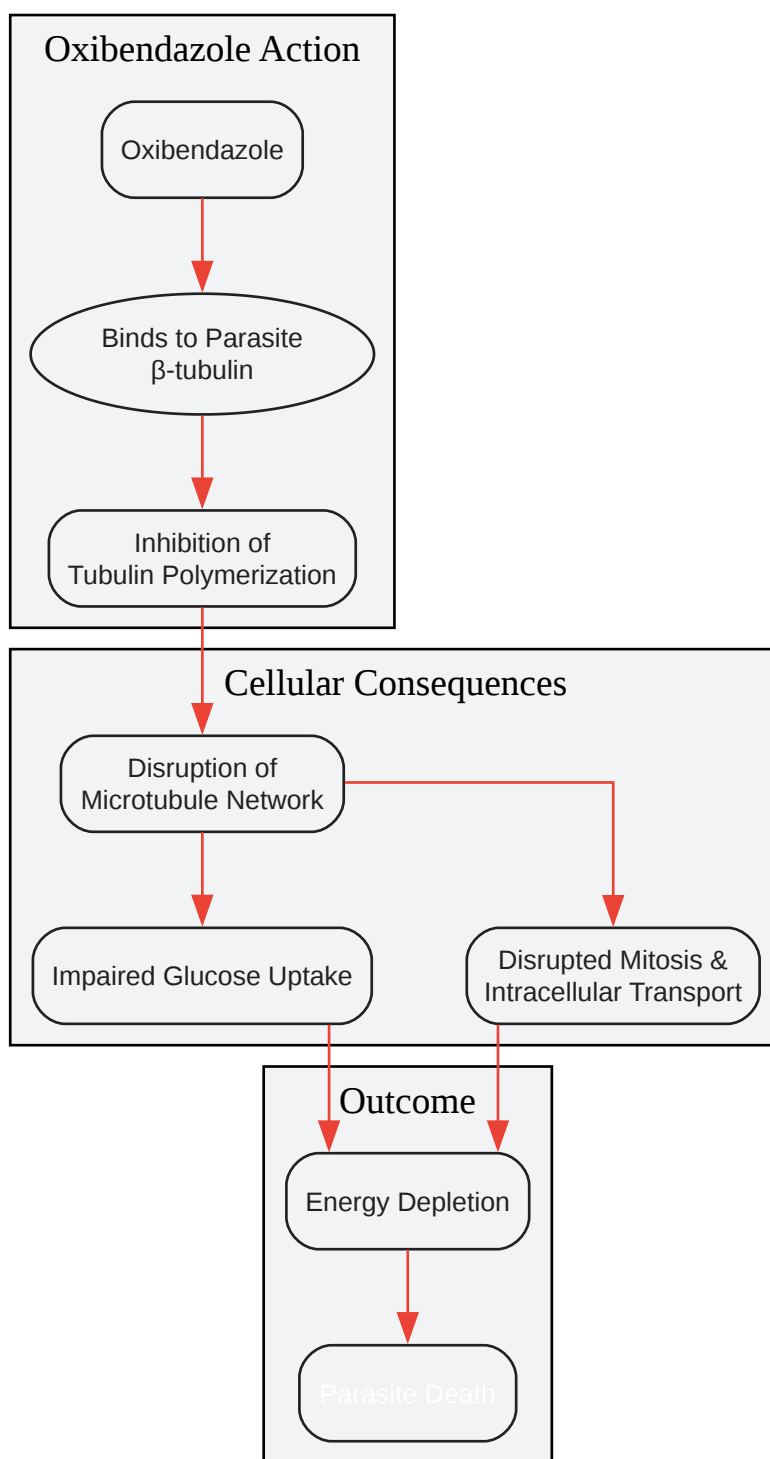
Caption: Workflow for the analysis of Oxibendazole in milk.

Mechanism of Action

The anthelmintic activity of Oxibendazole, like other benzimidazoles, is primarily due to its ability to inhibit the polymerization of tubulin in parasitic helminths.^[3]

- **Binding to β -tubulin:** Oxibendazole selectively binds to the colchicine-binding site on the β -tubulin subunit of the parasite.^[3]
- **Inhibition of Microtubule Formation:** This binding prevents the polymerization of tubulin dimers into microtubules.
- **Disruption of Cellular Functions:** Microtubules are essential for various cellular processes in the parasite, including:
 - **Nutrient absorption:** The loss of cytoplasmic microtubules impairs the uptake of glucose.^[3]
 - **Cell division (mitosis)**
 - **Intracellular transport**
- **Parasite Death:** The disruption of these vital functions leads to energy depletion, immobilization, and ultimately the death of the parasite.^[3]

The selective toxicity of Oxibendazole towards parasites is attributed to its higher binding affinity for parasite β -tubulin compared to mammalian β -tubulin.



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Caption: Signaling pathway of Oxibendazole's mechanism of action.

Conclusion

Oxibendazole-d7 is an essential tool for the accurate quantification of Oxibendazole in complex biological matrices. Its use as an internal standard in LC-MS/MS methods significantly improves the reliability of analytical data. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers in the fields of veterinary medicine, food safety, and drug metabolism. Further research into the detailed synthetic route and the public availability of its comprehensive analytical characterization data would be beneficial to the scientific community.

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